An In-Depth Technical Guide to 2-Chlorobenzoic Acid-13C7
An In-Depth Technical Guide to 2-Chlorobenzoic Acid-13C7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzoic Acid-13C7, a stable isotope-labeled internal standard crucial for quantitative analysis in various scientific disciplines. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its primary applications, particularly in mass spectrometry-based analytical methods. Detailed experimental protocols for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, alongside a visualization of the microbial degradation pathway of 2-chlorobenzoic acid. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 2-chlorobenzoic acid and related compounds.
Introduction
2-Chlorobenzoic Acid-13C7 is the isotopically labeled form of 2-chlorobenzoic acid, where all seven carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling renders the molecule chemically identical to its unlabeled counterpart but with a distinct, higher molecular weight. This property makes it an ideal internal standard for quantitative analysis, especially in complex matrices encountered in environmental monitoring, pharmaceutical research, and metabolomics. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression, thus leading to highly accurate and precise measurements.[1]
2-Chlorobenzoic acid itself is an organic compound that serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agricultural chemicals.[2] Its presence and concentration in various samples are of significant interest, necessitating reliable analytical methods for its quantification.
Properties of 2-Chlorobenzoic Acid
The physical and chemical properties of 2-Chlorobenzoic Acid-13C7 are essentially identical to those of the unlabeled compound, with the exception of its molecular weight.
| Property | Value | Reference |
| Chemical Formula | ¹³C₇H₅ClO₂ | N/A |
| Molecular Weight | 163.57 g/mol | N/A |
| CAS Number | Not available for ¹³C₇ | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | 142 °C | [2] |
| Boiling Point | 285 °C | [2] |
| pKa | 2.89 | [2] |
| Solubility | Soluble in hot water, alcohol, ether, and benzene. | [3] |
Table 1: Physicochemical Properties of 2-Chlorobenzoic Acid.
Synthesis of 2-Chlorobenzoic Acid-13C7
A generalized workflow for such a synthesis is presented below:
Applications
The primary application of 2-Chlorobenzoic Acid-13C7 is as an internal standard for the quantification of 2-chlorobenzoic acid in various matrices using isotope dilution mass spectrometry (IDMS).[4] This technique is widely employed in:
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Environmental Analysis: Monitoring levels of chlorobenzoic acids, which are common environmental pollutants originating from the degradation of polychlorinated biphenyls (PCBs) and herbicides.[5]
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Pharmaceutical Analysis: Quantifying residual 2-chlorobenzoic acid as an impurity in drug substances where it is used as a starting material or intermediate.
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Metabolomics and Toxicology: Studying the metabolism and toxicokinetics of chlorobenzoic acids in biological systems.
Experimental Protocols
The following are detailed methodologies for the use of 2-Chlorobenzoic Acid-13C7 as an internal standard in LC-MS/MS and GC-MS analysis. These protocols are based on established methods for similar analytes and should be optimized for specific instrumentation and matrices.
LC-MS/MS Analysis of 2-Chlorobenzoic Acid in Water Samples
This protocol is adapted from methods for the analysis of polar organic contaminants in water.
5.1.1. Materials and Reagents
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2-Chlorobenzoic Acid-13C7 (Internal Standard)
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2-Chlorobenzoic Acid (Analytical Standard)
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Methanol (B129727) (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
5.1.2. Sample Preparation (Solid Phase Extraction)
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Acidify a 100 mL water sample to pH 2-3 with formic acid.
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Spike the sample with a known concentration of 2-Chlorobenzoic Acid-13C7 solution (e.g., 100 ng/mL in methanol).
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Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified ultrapure water.
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Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
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Wash the cartridge with 5 mL of ultrapure water.
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Dry the cartridge under a stream of nitrogen for 10 minutes.
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Elute the analytes with 5 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
5.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. |
| MRM Transitions | 2-Chlorobenzoic Acid: m/z 155 -> 1112-Chlorobenzoic Acid-¹³C₇: m/z 162 -> 117 |
Table 2: Suggested LC-MS/MS parameters.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Chlorobenzoic acid CAS#: 118-91-2 [m.chemicalbook.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. researchgate.net [researchgate.net]
